5-(Hydroxymethyl)-3-propan-2-yloxycyclohex-2-en-1-one
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Overview
Description
5-(Hydroxymethyl)-3-propan-2-yloxycyclohex-2-en-1-one is an organic compound with a complex structure that includes a hydroxymethyl group, a propan-2-yloxy group, and a cyclohex-2-en-1-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-3-propan-2-yloxycyclohex-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-hydroxymethylfurfural with propan-2-ol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of a solvent to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as sulfuric acid or other strong acids, is common to drive the reaction to completion. The process may also include purification steps, such as distillation or crystallization, to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)-3-propan-2-yloxycyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxymethyl and propan-2-yloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
5-(Hydroxymethyl)-3-propan-2-yloxycyclohex-2-en-1-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is used in studies related to enzyme activity and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of biodegradable materials and as a building block for advanced materials
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)-3-propan-2-yloxycyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The propan-2-yloxy group may enhance the compound’s solubility and stability, facilitating its use in various applications .
Comparison with Similar Compounds
Similar Compounds
- 5-(Chloromethyl)furfural (CMF)
- 5-(Bromomethyl)furfural (BMF)
- 5-(Ethoxymethyl)furfural (EMF)
- 2,5-Diformylfuran (DFF)
- 5-Methylfurfural (5MF)
Uniqueness
5-(Hydroxymethyl)-3-propan-2-yloxycyclohex-2-en-1-one is unique due to its specific functional groups and structural features. The presence of both hydroxymethyl and propan-2-yloxy groups provides distinct reactivity and potential for diverse applications compared to its analogs .
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H16O3 |
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Molecular Weight |
184.23 g/mol |
IUPAC Name |
5-(hydroxymethyl)-3-propan-2-yloxycyclohex-2-en-1-one |
InChI |
InChI=1S/C10H16O3/c1-7(2)13-10-4-8(6-11)3-9(12)5-10/h5,7-8,11H,3-4,6H2,1-2H3 |
InChI Key |
RNKBASBHSMGDSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=O)CC(C1)CO |
Origin of Product |
United States |
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